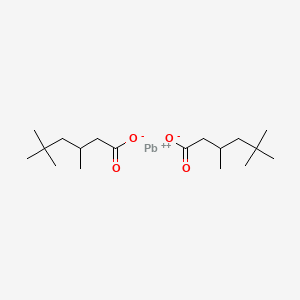

Hexanoic acid, 3,5,5-trimethyl-, lead salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

35837-70-8 |

|---|---|

Molecular Formula |

C18H34O4Pb |

Molecular Weight |

521 g/mol |

IUPAC Name |

lead(2+);3,5,5-trimethylhexanoate |

InChI |

InChI=1S/2C9H18O2.Pb/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

HHCUBIIYLQMHJR-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Pb+2] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Hexanoic Acid, 3,5,5 Trimethyl , Lead Salt and Its Precursors

Preparative Routes for 3,5,5-Trimethylhexanoic Acid

3,5,5-Trimethylhexanoic acid, also known by the common industrial name isononanoic acid, is primarily synthesized through the oxidation of corresponding C9 aldehydes or alcohols. atamankimya.com The structure of this acid is characterized by a hexane (B92381) chain with methyl groups at the 3 and 5 positions.

A principal route to 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol or isononyl aldehyde. google.comgoogle.com The alcohol itself can be derived from the hydroformylation of diisobutylene, which produces the corresponding isononyl aldehyde. google.com This aldehyde is then readily oxidized to the carboxylic acid.

The direct oxidation of 3,5,5-trimethylhexanol can be achieved by reacting it with molecular oxygen, often in the form of air, at temperatures ranging from 0°C to 100°C. google.com The reaction proceeds until the formation of 3,5,5-trimethylhexanoic acid is complete, often yielding a nearly quantitative outcome. google.com An initial organic peroxy compound may form, which gradually converts to the desired carboxylic acid. google.com

Similarly, the oxidation of isononyl aldehyde is a common industrial method for producing isononanoic acid. This process typically involves the use of an oxidizing agent to convert the aldehyde group (-CHO) into a carboxylic acid group (-COOH).

Table 1: Comparison of Oxidation Precursors for 3,5,5-Trimethylhexanoic Acid Synthesis

| Precursor | Oxidizing Agent | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| 3,5,5-Trimethylhexanol | Molecular Oxygen (Air) | 0-100°C, optional catalyst | Direct conversion from alcohol, potentially high yield. google.com |

| Isononyl Aldehyde | Oxygen/Air | Elevated temperature and pressure | Established industrial process. |

To enhance the rate and efficiency of the oxidation of 3,5,5-trimethylhexanol, various inorganic oxidation catalysts can be employed. google.com These catalysts often include compounds of transition metals such as cobalt, copper, vanadium, manganese, osmium, and cerium. google.com For instance, the oxidation can be carried out in acetic acid in the presence of manganous acetate. google.com The use of catalysts allows the reaction to proceed at a maximum rate, although it may also lead to the formation of polycarboxylic acids as byproducts. google.com

In the broader context of isononanoic acid production, advanced catalytic systems are utilized. For example, the hydroformylation of diisobutylene to isononyl aldehyde is a catalytic process, and the subsequent oxidation of the aldehyde can also be catalyzed.

Commercial 3,5,5-trimethylhexanoic acid is typically a mixture of isomers, with the 3,5,5-trimethylhexanoic acid isomer being the main component, often comprising about 90% of the mixture. atamankimya.com The isomeric composition is influenced by the production process. Following the synthesis, purification steps such as distillation and filtration are necessary to remove impurities and byproducts. For high-purity applications, crystallization may also be employed. The final product is a clear, colorless liquid with a faint odor, which is miscible with common organic solvents but only sparingly soluble in water.

Synthesis of Hexanoic acid, 3,5,5-trimethyl-, Lead Salt

The conversion of 3,5,5-trimethylhexanoic acid to its lead salt involves a reaction between the carboxylic acid and a suitable lead compound. These lead salts are part of a larger class of industrially significant metal salts of fatty acids, often referred to as metallic soaps.

Several general methods are available for the preparation of lead carboxylates from carboxylic acids. These methods typically involve the reaction of the carboxylic acid with a lead source such as lead(II) oxide, lead(II) hydroxide (B78521), lead(II) carbonate, or a soluble lead salt like lead(II) nitrate (B79036) or lead(II) acetate.

One common approach is the direct reaction of the carboxylic acid with a basic lead compound like lead(II) oxide (litharge) or lead(II) hydroxide. libretexts.org The reaction with lead(II) oxide, for instance, would proceed with the formation of water as a byproduct. Another method involves a precipitation reaction where an aqueous solution of a soluble lead salt, such as lead(II) nitrate, is treated with a solution of the sodium or ammonium (B1175870) salt of the carboxylic acid. libretexts.orgchemguide.co.uk This results in the precipitation of the water-insoluble lead carboxylate.

For branched-chain carboxylic acids, which may have different solubility characteristics, the choice of solvent and reaction conditions is crucial. The reaction of lead(II) carbonate with a carboxylic acid in a suitable solvent, with heating, is another viable route that drives the reaction by the evolution of carbon dioxide gas. mdpi.com

Table 2: Common Lead Sources for Carboxylate Salt Formation

| Lead Source | Reactant | Byproduct(s) |

|---|---|---|

| Lead(II) Oxide (PbO) | 3,5,5-Trimethylhexanoic Acid | Water |

| Lead(II) Nitrate (Pb(NO₃)₂) | Sodium 3,5,5-Trimethylhexanoate | Sodium Nitrate |

| Lead(II) Carbonate (PbCO₃) | 3,5,5-Trimethylhexanoic Acid | Water, Carbon Dioxide |

| Lead(II) Acetate (Pb(CH₃COO)₂) | 3,5,5-Trimethylhexanoic Acid | Acetic Acid |

The stoichiometry for the formation of the neutral lead(II) salt of a monocarboxylic acid is typically a 2:1 molar ratio of the carboxylic acid to the lead(II) ion. This reflects the +2 oxidation state of lead. Therefore, two molecules of 3,5,5-trimethylhexanoic acid will react with one lead(II) ion to form the neutral lead salt.

However, basic lead salts can also be formed, where hydroxide or oxide ions are also incorporated into the structure. The formation of these basic salts can be influenced by the reaction conditions, such as the pH and the stoichiometry of the reactants.

To optimize the yield of the lead carboxylate, several factors must be considered. The choice of reactants and solvent system plays a significant role. For precipitation reactions, ensuring the complete precipitation of the lead salt is key. This can be influenced by temperature, concentration of reactants, and the rate of addition of the reagents. Washing the precipitate with appropriate solvents helps to remove any unreacted starting materials and soluble byproducts.

In direct reactions, such as with lead(II) oxide, driving the reaction to completion, for example by removing the water formed, can improve the yield. The steric hindrance of the branched-chain 3,5,5-trimethylhexanoic acid might influence the reaction rate compared to linear carboxylic acids, potentially requiring more forcing conditions like higher temperatures or longer reaction times to achieve a high yield. Careful control over the stoichiometry is also critical to ensure the desired product is formed and to minimize the presence of unreacted starting materials in the final product. researchgate.net

Continuous Flow Synthesis Techniques for Related Carboxylic Acid Derivatives

Continuous flow chemistry has emerged as a powerful technology in the modern chemical industry, offering significant advantages over traditional batch processing. researchgate.net This approach, which involves the continuous pumping of reactants through a reactor, allows for enhanced control over reaction parameters, improved heat and mass transfer, and greater safety, particularly for hazardous reactions. mdpi.comresearchgate.net The application of continuous flow techniques to the synthesis of carboxylic acid derivatives, such as the precursors to Hexanoic acid, 3,5,5-trimethyl-, lead salt, demonstrates the potential for more efficient and scalable chemical production. acs.orgrsc.org

One of the key advantages of continuous flow synthesis is the ability to safely handle reactive intermediates and reagents that would be problematic in large-scale batch reactors. soci.org For instance, the synthesis of acid chlorides from carboxylic acids often involves corrosive and hazardous reagents. In a continuous flow setup using a silicon carbide microreactor, 3,5,5-trimethylhexanoyl chloride was successfully synthesized from 3,5,5-trimethylhexanoic acid and triphosgene. researchgate.net This process benefited from the excellent chemical resistance and thermal conductivity of the silicon carbide reactor, allowing for safe and efficient production. researchgate.net The throughput of this continuous process reached 0.35 kg/h , with the final product purity exceeding 90% after distillation. researchgate.net

Furthermore, continuous flow methods facilitate the use of gaseous reagents, like CO2, for the synthesis of carboxylic acids. durham.ac.uk Tube-in-tube gas permeable membrane reactors have been effectively used to introduce CO2 into a flow stream for the carboxylation of Grignard reagents, leading to high yields and purity of the resulting carboxylic acids. durham.ac.uk This technique demonstrates the versatility of flow chemistry in handling different phases of reactants.

Microreactors, or microchannel reactors, are devices with channels of sub-millimeter dimensions where chemical reactions occur. wikipedia.org Their small size leads to a very high surface-area-to-volume ratio, which provides significant advantages in chemical processing. rsc.orgmdpi.com This high ratio allows for extremely efficient heat exchange, enabling precise temperature control even for highly exothermic or endothermic reactions. chimia.ch Consequently, reactions can often be performed under more aggressive conditions than in conventional reactors, leading to improved yields and selectivities. rsc.org

In the context of producing fine chemicals, microreactors offer several key benefits. krishisanskriti.org They allow for rapid mixing of reactants, which is crucial for fast reactions and for minimizing the formation of byproducts. chimia.ch The small internal volume of microreactors also enhances safety, as only a small amount of hazardous material is present in the reactor at any given time. soci.org This is particularly relevant for the synthesis of organic peroxides, such as di-(3,5,5-trimethyl hexanoyl) peroxide, a derivative of 3,5,5-trimethylhexanoic acid, where the reaction can be highly exothermic. google.comnih.govnih.gov A patented method describes the continuous flow synthesis of this peroxide in a microreactor, highlighting the improved safety and product quality achieved. google.com

The scale-up of processes developed in microreactors is typically achieved by "numbering-up" or "scaling-out," which involves running multiple microreactors in parallel. mdpi.com This approach avoids the challenges often associated with traditional scale-up, where changes in heat and mass transfer characteristics can lead to different reaction outcomes. soci.org

The table below summarizes the conditions and outcomes for the continuous flow synthesis of a key precursor to the target compound, 3,5,5-trimethylhexanoyl chloride, illustrating the practical application of microreactor technology. researchgate.net

| Parameter | Value |

|---|---|

| Starting Material | 3,5,5-trimethylhexanoic acid |

| Reagent | Triphosgene |

| Catalyst | N,N-dimethylformamide |

| Solvent | Tetrahydrofuran |

| Reactor Type | Silicon Carbide Microreactor |

| Temperature | 55 °C |

| Pressure | 0.8 MPa |

| Conversion of Acid | > 99% |

| Selectivity for Product | 95% |

| Isolated Yield | 91% |

| Throughput | 0.35 kg/h |

| Purity (after distillation) | > 90% |

The data clearly demonstrates the high efficiency and yield achievable with microreactor technology for the synthesis of precursors to the target lead salt. The precise control over reaction conditions afforded by the microreactor allows for high conversion and selectivity, resulting in a high-purity product. researchgate.net This methodology represents a significant advancement over traditional batch synthesis, offering a safer, more efficient, and scalable route for the production of related carboxylic acid derivatives. researchgate.netsoci.org

Iii. Structural Elucidation and Spectroscopic Characterization of Lead Carboxylates

Molecular and Supramolecular Structural Investigations of Hexanoic acid, 3,5,5-trimethyl-, Lead Salt

While the precise crystal structure of Hexanoic acid, 3,5,5-trimethyl-, lead salt has not been extensively reported in publicly available literature, its structural characteristics can be inferred from the well-documented behavior of other lead(II) carboxylates. The insolubility of many long-chain lead carboxylates often makes single-crystal X-ray diffraction studies challenging. rsc.orgresearchgate.net Consequently, spectroscopic methods and comparisons with structurally characterized analogues are vital for its structural elucidation.

The coordination environment around the Pb(II) ion in carboxylate complexes is notably diverse, primarily due to the influence of its 6s² lone pair of electrons. researchgate.netrsc.org This lone pair can be stereochemically active or inactive, leading to two principal coordination geometries: hemidirected and holodirected. rsc.orgrsc.org

Hemidirected Geometry: In this arrangement, the bonds to the carboxylate ligands are concentrated on one side of the lead ion, leaving a void or gap occupied by the stereochemically active lone pair. rsc.org This geometry is typically favored in complexes with low coordination numbers (2-5) and results in a more ionic character of the Pb-O bonds. rsc.org

Holodirected Geometry: Here, the ligands are distributed more symmetrically around the lead center, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. rsc.org This is more common for complexes with high coordination numbers (9-10) and suggests a more covalent nature of the bonds. rsc.org For intermediate coordination numbers (6-8), both geometries are possible. rsc.org

Studies on a series of straight-chain lead carboxylates have shown that shorter chains (C6 to C8) tend to adopt a hemidirected geometry, while longer chains (C9 and above) favor a holodirected structure. rsc.orgresearchgate.netrsc.org Given that 3,5,5-trimethylhexanoic acid is a nine-carbon acid, its lead salt would be anticipated to exhibit a holodirected coordination geometry, similar to lead nonanoate (B1231133). rsc.orgresearchgate.net

Table 1: General Coordination Geometries of Lead(II) Centers

| Geometry | Description | Associated Characteristics |

|---|---|---|

| Hemidirected | Ligands occupy only a part of the coordination sphere, with a void for the lone pair. | Low coordination numbers, stereochemically active lone pair, more ionic bonds. |

| Holodirected | Ligands are arranged symmetrically around the lead ion. | High coordination numbers, stereochemically inactive lone pair, more covalent bonds. |

The packing of lead carboxylates in the solid state is significantly influenced by the nature of the alkyl chains of the carboxylate ligands. Research on straight-chain lead carboxylates has demonstrated that the chain length dictates the packing motif, leading to different solid-state structures for short-chain versus long-chain compounds. rsc.orgresearchgate.net

For Hexanoic acid, 3,5,5-trimethyl-, lead salt, the presence of bulky methyl groups introduces significant steric hindrance compared to a straight-chain analogue like lead nonanoate. This branching is expected to disrupt the efficient, ordered packing of the alkyl chains. In straight-chain systems, van der Waals interactions between the chains contribute to the stability of the crystal lattice. The trimethyl branching would likely interfere with this regular packing, potentially leading to a less dense and more disordered solid-state structure. Moving the branching position away from the carboxylate head group can, in some polymer systems, help to minimize steric hindrance and allow for closer packing of the main chains. researchgate.net However, the bulky 3,5,5-trimethyl substitution pattern is likely to have a dominant effect on the supramolecular arrangement.

Advanced Spectroscopic Techniques for Structural Analysis

Due to the challenges in obtaining single crystals suitable for X-ray diffraction, solid-state NMR spectroscopy has emerged as a powerful tool for probing the structure of lead carboxylates. nih.govscispace.com This non-destructive technique provides detailed information about the local chemical environment of specific nuclei within the solid material.

Solid-state NMR can differentiate between different coordination environments and conformations within the crystal lattice. For lead carboxylates, both ¹³C and ²⁰⁷Pb NMR are particularly informative. nih.gov

¹³C solid-state NMR is used to characterize the organic carboxylate ligand. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In lead carboxylates, it is common to observe resonance doubling for the carbon atoms closest to the lead center, particularly the carboxylate carbon (COO) and the alpha-carbon (α-C). nih.gov This doubling indicates the presence of at least two crystallographically distinct or conformationally different ligand molecules in the asymmetric unit of the crystal lattice. nih.gov

For Hexanoic acid, 3,5,5-trimethyl-, lead salt, one would expect a ¹³C NMR spectrum that reflects the nine distinct carbon environments of the ligand. The chemical shifts would be influenced by the coordination to the lead center. A hypothetical ¹³C solid-state NMR spectrum would likely show distinct resonances for the methyl groups, the methylene (B1212753) carbons, the methine carbon, and the quaternary carbon, in addition to the carboxylate carbon.

Table 2: Expected Carbon Environments for 3,5,5-trimethylhexanoic acid Ligand

| Carbon Atom | Type | Expected Chemical Shift Region (ppm) | Notes |

|---|---|---|---|

| C=O | Carboxylate | 180-190 | Highly sensitive to coordination with lead. |

| -CH- | Methine (C3) | 30-40 | Branching point. |

| -C(CH₃)₃ | Quaternary (C5) | 30-40 | Branching point. |

| -CH₂- | Methylene (C2, C4) | 20-50 | Two distinct methylene environments. |

²⁰⁷Pb is a spin-1/2 nucleus with a very wide range of chemical shifts, making it an extremely sensitive probe of the lead atom's coordination environment. huji.ac.il The isotropic chemical shift and the chemical shift anisotropy (CSA) tensor are highly dependent on the geometry around the lead atom. scispace.com

There is a strong correlation between the ²⁰⁷Pb chemical shift and the stereochemical activity of the lone pair. researchgate.net

Holodirected geometries (stereochemically inactive lone pair) are associated with more shielded ²⁰⁷Pb resonances (more negative chemical shifts). researchgate.net

Hemidirected geometries (stereochemically active lone pair) result in comparatively deshielded ²⁰⁷Pb resonances. researchgate.net

Studies on straight-chain lead carboxylates have shown a clear distinction in their ²⁰⁷Pb NMR parameters. For instance, lead nonanoate, which is believed to have a holodirected structure, exhibits an isotropic chemical shift of approximately -2140 ppm. researchgate.net In contrast, lead heptanoate, with a hemidirected structure, has a reported isotropic chemical shift of -1188 ppm. researchgate.netnih.gov

Given that the 3,5,5-trimethylhexanoate ligand has nine carbon atoms, it is plausible that its lead salt would adopt a holodirected geometry similar to lead nonanoate. Therefore, the ²⁰⁷Pb isotropic chemical shift for Hexanoic acid, 3,5,5-trimethyl-, lead salt is predicted to be in the more shielded region, likely below -2000 ppm.

Table 3: Comparison of ²⁰⁷Pb NMR Parameters for Lead Carboxylates

| Compound | Chain Length | Proposed Geometry | Isotropic Chemical Shift (δ_iso) (ppm) | Reference |

|---|---|---|---|---|

| Lead Heptanoate | C7 | Hemidirected | -1188 | nih.gov |

| Lead Nonanoate | C9 | Holodirected | -2140 | researchgate.net |

| Lead Stearate | C18 | Holodirected | -2124 | researchgate.netnih.gov |

| Hexanoic acid, 3,5,5-trimethyl-, lead salt | C9 (branched) | Holodirected (Predicted) | ~ -2100 (Predicted) | N/A |

This predictive framework, based on extensive studies of related compounds, provides a robust hypothesis for the structural and spectroscopic characteristics of Hexanoic acid, 3,5,5-trimethyl-, lead salt, pending direct experimental verification.

Infrared (IR) Spectroscopy for Carboxylate Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for probing the coordination environment of the carboxylate group (COO⁻) when it binds to a metal ion like lead (Pb²⁺). The vibrational frequencies of the carboxylate's asymmetric (νₐₛ) and symmetric (νₛ) stretching modes are particularly sensitive to the nature of the metal-carboxylate bond. The separation between these two frequencies (Δν = νₐₛ - νₛ) is a key diagnostic parameter for determining the coordination mode. nih.govscispace.com

The carboxylate ligand can coordinate to a metal center in several ways, including ionic, monodentate, bidentate (chelating), and bridging modes. 911metallurgist.comresearchgate.net Each of these coordination geometries results in a characteristic IR spectral signature.

Ionic Interaction: Observed in alkali metal salts, the carboxylate ion is symmetrical, and the two oxygen atoms interact equally with the metal cation. 911metallurgist.com

Monodentate Coordination: Only one oxygen atom is bound to the metal center. This lowers the symmetry of the carboxylate group, leading to a larger frequency separation (Δν) compared to the ionic form. scispace.com911metallurgist.com The asymmetric and symmetric frequencies approach the values for C=O and C-O single bonds, respectively. 911metallurgist.com

Bidentate Coordination: Both oxygen atoms coordinate to the same metal ion (chelating). This coordination mode has a high degree of symmetry, similar to the ionic form, resulting in a smaller Δν value. 911metallurgist.com

Bridging Coordination: The carboxylate group links two different metal centers. The IR spectrum of a bridging carboxylate is often similar to that of a bidentate carboxylate in terms of band positions and separation. 911metallurgist.com

Studies on a series of lead(II) carboxylates with varying chain lengths (from C6 to C18) have shown that the IR spectra can help differentiate between structural subgroups. For shorter-chain lead carboxylates (C6-C8), the antisymmetric carboxylate stretch appears as a broad peak around 1525 cm⁻¹. In contrast, for longer-chain carboxylates (C9 and above), this absorption splits into a distinct doublet with peaks near 1515 cm⁻¹ and 1540 cm⁻¹. rsc.orgscispace.com This difference in the IR spectra reflects a fundamental change in the crystal packing and coordination geometry of the lead ions. rsc.org In some cases, absorption signals for crystalline lead soaps have been identified at 1526 cm⁻¹ and 1540 cm⁻¹. researchgate.net

| Coordination Mode | Asymmetric Stretch (νₐₛ, cm⁻¹) | Symmetric Stretch (νₛ, cm⁻¹) | Frequency Separation (Δν, cm⁻¹) | Reference |

|---|---|---|---|---|

| Ionic (e.g., Sodium Oleate) | ~1560 | ~1440 | ~120 | 911metallurgist.com |

| Monodentate | Higher (approaches C=O stretch, ~1700) | Lower (approaches C-O stretch, ~1400) | Large (~200-300) | 911metallurgist.com |

| Bidentate (Chelating) | ~1550 | ~1456 | Small (~94) | 911metallurgist.com |

| Bridging | Similar to Bidentate | Similar to Bidentate | Similar to Bidentate | 911metallurgist.com |

X-ray Diffraction Studies of Related Lead Carboxylate Crystal Structures

Lead carboxylates are known to form layered, lamellar structures. tandfonline.comtandfonline.com XRD studies on a homologous series of even-chain-length lead(II) carboxylates (from hexanoate (B1226103) to octadecanoate) revealed two primary packing arrangements dependent on the alkyl chain length:

Bilayer Structure: For shorter-chain compounds (up to lead dodecanoate), the molecules arrange in a bilayer structure. tandfonline.comtandfonline.com

Monolayer Structure: For longer-chain homologues (above lead dodecanoate), a monolayer molecular organization is observed. tandfonline.comtandfonline.com

The single-crystal structure of lead nonanoate (C9) has been reported and serves as a model for longer-chain lead monocarboxylates. rsc.orgscispace.comresearchgate.net Its structure consists of lead centers coordinated by oxygen atoms from the carboxylate groups, forming extended sheets. Each lead atom is surrounded by six oxygen atoms in a distorted octahedral arrangement. scispace.com

A key feature of Pb(II) chemistry is the potential for its 6s² lone pair of electrons to be stereochemically active or inactive. This leads to two distinct coordination geometries:

Hemidirected: The lone pair is stereochemically active, occupying a position in the coordination sphere. This results in an asymmetric, irregular coordination polyhedron where the bonds are directed to one side of the metal center. rsc.orgresearchgate.netgeologyscience.ru

Holodirected: The lone pair is stereochemically inactive and spherically distributed around the lead nucleus. This allows for a more symmetric coordination geometry. rsc.orgresearchgate.net

Spectroscopic and crystallographic evidence suggests that shorter-chain lead carboxylates (C6-C8) adopt a hemidirected coordination geometry, while longer-chain ones (C9 and above) exhibit a holodirected geometry. rsc.orgscispace.comrsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₃₄O₄Pb |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 31.149(2) |

| b (Å) | 4.9751(4) |

| c (Å) | 14.075(1) |

| β (°) | 94.755(3) |

| Volume (ų) | 2176.0(3) |

| Z | 4 |

Interplay between Structural Features and Macroscopic Behavior in Lead Carboxylates

The macroscopic properties of lead carboxylates are a direct consequence of their underlying molecular and crystal structures. The interplay between factors like alkyl chain length, coordination geometry, and crystal packing dictates their physical behavior, such as thermal transitions.

The division of lead carboxylates into two structural groups based on chain length has significant implications. The shorter-chain compounds (C6-C8), with their hemidirected coordination and bilayer packing, exhibit different thermotropic (temperature-dependent) phase behavior compared to the longer-chain compounds (C9 and above) with their holodirected coordination and monolayer packing. rsc.orgtandfonline.com

The stereochemical activity of the Pb(II) lone pair is a critical factor. The hemidirected geometry in shorter-chain carboxylates leads to a different packing efficiency and intermolecular forces compared to the more symmetrical holodirected geometry in their longer-chain counterparts. rsc.orgrsc.org This structural dichotomy, revealed by techniques like solid-state NMR and IR spectroscopy in conjunction with XRD, is fundamental to explaining the observed differences in their phase transitions and other physical properties. rsc.orgrsc.org

Iv. Chemical Reactivity and Catalytic Roles of Hexanoic Acid, 3,5,5 Trimethyl , Lead Salt

Mechanisms of Catalysis in Polymerization and Curing Processes

The lead salt of 3,5,5-trimethylhexanoic acid is recognized for its role as a catalyst in processes that involve the formation of polymers, such as in the curing of resins and oils. google.com Its catalytic action is central to the transformation of liquid monomers or oligomers into solid, cross-linked polymer networks.

Metallic salts of 3,5,5-trimethylhexanoic acid are utilized as catalysts in organic salt-type driers for paints and coatings. google.com In the context of oxidative polymerization, which is the chemical process by which drying oils harden, the lead salt acts as a "through drier." si.eduresearchgate.net Unlike surface driers (such as cobalt salts) that primarily act on the exposed surface, lead-based driers promote a more uniform drying process throughout the entire thickness of the paint or resin film. researchgate.net

The mechanism involves the lead(II) ion accelerating the autoxidation process. si.edu This occurs in several stages:

Oxygen Uptake: The lead ion facilitates the absorption of atmospheric oxygen by the unsaturated fatty acids present in the oils. si.edu

Peroxide Decomposition: A critical rate-limiting step in the drying process is the decomposition of hydroperoxides (ROOH) formed during oxidation. researchgate.net Lead ions catalyze the breakdown of these hydroperoxides into highly reactive free radicals (RO· and ·OH). researchgate.net

Polymerization: These free radicals initiate and propagate chain reactions, leading to the formation of covalent bonds (cross-links) between the polymer chains of the oil or resin. This network formation is what transforms the liquid film into a solid, durable coating. researchgate.net

While effective, lead is considered a less powerful drying accelerator than metals like cobalt or manganese. si.edu However, its unique ability to promote through-drying ensures the development of a well-cured film with desirable physical properties. si.eduresearchgate.net

| Property | Effect of Lead Drier | Mechanism/Note |

|---|---|---|

| Drying Type | Through-film drying si.eduresearchgate.net | Promotes uniform curing throughout the entire film, not just the surface. |

| Catalytic Action | Accelerates autoxidation and oxygen uptake si.eduresearchgate.net | Acts as a primary catalyst in the initial stages of oxidation. |

| Rate-Limiting Step | Decreases the stability of peroxides, facilitating their conversion to free radicals researchgate.net | This is key to propagating the cross-linking reaction. |

| Film Properties | Contributes to good hardness, toughness, and flexibility researchgate.net | A result of uniform cross-linking throughout the film. |

The catalytic role of the lead ion extends directly to influencing the dynamics of polymer cross-linking. By ensuring a uniform distribution of free radicals throughout the film, lead driers promote a more homogenous cross-linked network. researchgate.net This is in contrast to overly aggressive surface driers, which can cause rapid skinning on the surface, trapping volatile compounds and leading to wrinkling or improper curing of the underlying layers.

Lead's activity in the cross-linking steps is responsible for creating a paint film that maintains its flexibility over a significant period. researchgate.net The result is a durable coating with a good balance of physical characteristics such as hardness, chemical resistance, and toughness. researchgate.net The concentration of the lead drier is important, with effective levels typically being higher than those of other metal driers it is often combined with. si.edu

Applications in Organic Synthesis as a Reagent or Catalyst Component

Beyond polymerization, the lead(II) ion in compounds like Hexanoic acid, 3,5,5-trimethyl-, lead salt has potential applications as a catalyst in various organic synthesis reactions. The lead ion typically functions as a Lewis acid, activating substrates for nucleophilic attack.

Research has demonstrated that lead(II) compounds can effectively catalyze esterification reactions. For instance, lead(II) nitrate (B79036) has been shown to be a high-performing catalyst in the esterification of long-chain fatty acids, such as palmitic acid, with various primary and secondary alcohols. scitepress.org This process, which involves the reaction of a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic chemistry. masterorganicchemistry.com

In these reactions, the lead(II) catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to attack by the alcohol. This catalytic approach has yielded excellent results, with ester production achieving yields between 90-97% for reactions involving palmitic acid and alcohols like glycerol, 1,2-propane diol, and stearyl alcohol. scitepress.org Given that the catalytic activity is a function of the lead(II) ion, it is plausible that Hexanoic acid, 3,5,5-trimethyl-, lead salt could serve a similar role in facilitating esterification.

| Alcohol Reactant | Ester Product | Reported Yield |

|---|---|---|

| Glycerol | Glyceryl tripalmitate | 90% |

| 1,2-Propane diol | 1,2-Propanyl dipalmitate | 95% |

| Stearyl alcohol | Stearyl palmitate | 97% |

The catalytic utility of lead(II) extends to other specialized organic reactions. Lead(II) complexes have been successfully employed as heterogeneous catalysts for the cyanosilylation of various aldehydes. rsc.org This reaction involves the addition of a trimethylsilyl (B98337) cyanide group to an aldehyde, a key step in the synthesis of cyanohydrins, which are valuable intermediates in organic chemistry. The lead(II) catalyst in these systems can be recycled multiple times without a significant loss of activity, highlighting its potential in sustainable chemical processes. rsc.org This demonstrates the broader potential for lead compounds, including the lead salt of 3,5,5-trimethylhexanoic acid, to be used in specific chemical transformations that benefit from lead's unique catalytic properties.

Reactivity in Complexation Reactions with Metal Ions

Hexanoic acid, 3,5,5-trimethyl-, lead salt is itself a coordination compound, or complex, where the lead(II) ion is coordinated to the carboxylate groups of the 3,5,5-trimethylhexanoate ligands. The nature of the carboxylate ligand—a versatile binding group in coordination chemistry—suggests potential reactivity in complexation reactions. The carboxylate group can adopt various coordination modes, including monodentate, bidentate (chelating), and bridging fashions, allowing it to form stable complexes with a wide range of metal ions. rsc.org

While specific studies on the reaction of Hexanoic acid, 3,5,5-trimethyl-, lead salt with other metal ions are not extensively documented, the principles of coordination chemistry allow for predictions of its potential reactivity. Ligand exchange reactions could occur, where the 3,5,5-trimethylhexanoate ligand is displaced by a stronger coordinating ligand. Conversely, the carboxylate ligand could act as a bridging ligand to coordinate with a second, different metal ion, potentially forming heterometallic complexes. The thermodynamic stability of lead(II) complexes with various ligands, such as hydroxamic and thiohydroxamic acids, has been studied, indicating that lead forms stable complexes with a preference for certain donor atoms. This underlying chemistry governs the potential for this lead salt to participate in further complexation reactions.

V. Applications in Materials Science and Industrial Process Research

Impact on Polymer Modification and Stabilization

Lead-based stabilizers have a long history of use in the processing of polyvinyl chloride (PVC) due to their cost-effectiveness and excellent performance in enhancing the material's durability. seepvcforum.com

Polyvinyl chloride is inherently unstable at the high temperatures required for its processing, leading to thermal degradation. chembroad.com This degradation process involves the elimination of hydrogen chloride (HCl), a reaction known as dehydrochlorination. The released HCl can then catalyze further degradation, leading to discoloration and a deterioration of the polymer's mechanical properties. mdpi.com

Lead stabilizers, such as hexanoic acid, 3,5,5-trimethyl-, lead salt, function as effective heat stabilizers by neutralizing the acidic byproducts formed during the breakdown of PVC. chembroad.comresearchgate.net The lead carboxylate reacts with hydrogen chloride, preventing it from promoting further degradation of the polymer chain. This stabilizing effect helps to maintain the structural integrity of the PVC during processing at elevated temperatures. researchgate.net Research comparing different stabilizer systems has shown that while organic-based stabilizers and Calcium-Zinc (CaZn) systems may offer better initial color retention, lead-based stabilizers can provide superior long-term thermal stability. mdpi.com

The general mechanism for the stabilization of PVC by lead carboxylates can be summarized by the following reaction:

(RCOO)₂Pb + 2HCl → PbCl₂ + 2RCOOH

In this reaction, the lead carboxylate (where R represents the 3,5,5-trimethylhexyl group) scavenges the HCl, forming lead chloride and the corresponding carboxylic acid.

The incorporation of lead stabilizers like hexanoic acid, 3,5,5-trimethyl-, lead salt, significantly enhances the durability and performance of PVC products. By preventing thermal degradation, these stabilizers help to preserve the mechanical and physical properties of the polymer. acs.org This results in finished products with improved longevity and resistance to environmental stressors.

Lead-stabilized PVC compounds exhibit excellent heat and light stability, which is crucial for applications where the material is exposed to prolonged periods of heat or sunlight. seepvcforum.com Furthermore, these compounds often demonstrate good electrical insulation properties and low water absorption, making them suitable for use in wire and cable insulation. seepvcforum.comresearchgate.net The use of lead stabilizers also contributes to a wide processing window, allowing for greater flexibility in manufacturing processes. seepvcforum.com

Table 1: Comparative Performance of PVC Stabilizer Systems

| Property | Lead-Based Stabilizer | Calcium-Zinc (CaZn) Stabilizer | Organic-Based Stabilizer (OBS) |

|---|---|---|---|

| Initial Color Stability | Good | Excellent | Excellent |

| Long-Term Heat Stability | Excellent | Good | Good |

| Degree of Gelation (%) | 64.0 | 70.2 | 59.0 |

| Electrical Properties | Excellent | Good | Fair |

| Cost-Effectiveness | High | Moderate | Moderate |

Data compiled from multiple sources. seepvcforum.commdpi.com

Formulation Chemistry in Coatings and Paints

Metallic soaps, including lead carboxylates, have been historically used in the paint and coatings industry as driers to accelerate the curing process of oleoresinous binders.

The drying of traditional alkyd-based paints is an oxidative cross-linking process. The unsaturated fatty acid chains in the alkyd resin react with atmospheric oxygen in a process called autoxidation. This process involves the formation of hydroperoxides, which then decompose to form free radicals. These radicals initiate polymerization reactions, leading to the formation of a cross-linked, solid paint film. paint.orgmdpi.com

Lead compounds, including lead salts of carboxylic acids like 3,5,5-trimethylhexanoic acid, act as catalysts in this process. scirp.orgresearchgate.net They are known as "through-driers" because they promote a uniform drying throughout the entire thickness of the paint film. The catalytic activity of the lead ions is believed to involve the decomposition of hydroperoxides, which accelerates the formation of the cross-linked network. paint.orgmdpi.com The presence of lead soaps can significantly reduce the drying time of alkyd paints from weeks or months to a matter of hours. paint.org

The rheology of a paint, which describes its flow and deformation characteristics, is critical for its application and final appearance. Rheology modifiers are additives used to control properties such as viscosity, sag (B610663) resistance, and leveling. specialchem.combasf.com

The formation of lead soaps within the paint matrix can significantly alter its rheological properties. researchgate.net The interaction between the lead soaps and the oil binder can lead to the formation of a structured network, which can increase the viscosity and impart thixotropic behavior to the paint. This means the paint is thick at rest but thins when a shear force is applied, such as during brushing or rolling, allowing for easy application. This modification of rheology can improve sag resistance and prevent the settling of pigments during storage. basf.com

Role in Lubricant and Grease Formulations

Lead soaps have historically been utilized in the formulation of lubricants and greases, particularly in applications requiring high-pressure resistance.

Early formulations of extreme pressure (EP) additives for lubricants often included lead salts of fatty acids, commonly referred to as "lead soaps". google.com These additives are crucial in preventing metal-to-metal contact under high-load conditions. The mechanism of action for lead-based EP additives, such as lead naphthenate, involves a chemical reaction with the metal surfaces at elevated temperatures and pressures. This reaction forms a sacrificial protective film that reduces friction and wear. acs.orgdtic.mil Studies on lead naphthenate have suggested two modes of boundary protection: a chemisorbed layer under mild wear and a layer of metallic lead under severe conditions. acs.orgdtic.mil While largely replaced by other technologies due to environmental concerns, the principles of their function remain relevant. Bismuth-based additives, for instance, have been investigated as a non-toxic replacement for lead in EP applications. researchgate.netcomarchemicals.com

In grease formulations, a thickener is used to give the lubricant its semi-solid consistency. Metallic soaps are the most common type of thickener. nlgi.orglube-media.comlubrication.expert A patent from 1952 mentions that metallic salts of 3,5,5-trimethylhexanoic acid can be used as thickeners in greases. google.com The soap molecules form a fibrous network that entraps the base oil, releasing it under pressure to lubricate moving parts. The properties of the grease, such as its dropping point and mechanical stability, are largely determined by the type of metallic soap used as the thickener.

Physicochemical Interactions in Lubricant Performance

Hexanoic acid, 3,5,5-trimethyl-, lead salt, a metallic soap, functions as a lubricant additive primarily through its ability to form a resilient, protective film on metal surfaces. This action is critical under boundary lubrication conditions, where the lubricating film is not thick enough to completely separate the moving surfaces. The efficacy of this lead salt is rooted in a series of physicochemical interactions that occur at the metal-lubricant interface, particularly under thermal and mechanical stress.

The primary mechanism involves the thermal decomposition of the lead salt at asperity contacts—microscopic high points on the metal surfaces. The localized high temperatures and pressures at these points trigger the breakdown of the molecule, releasing reactive species. These species then react with the metal surface to form a sacrificial, low-shear-strength boundary film. This film is composed of a complex mixture of lead oxides, sulfates, and carboxylates, which prevents direct metal-to-metal contact, thereby minimizing adhesion and material transfer between the surfaces.

The branched structure of the 3,5,5-trimethylhexanoate anion plays a significant role in the solubility and thermal stability of the additive within the base oil. This branched nature enhances its miscibility with organic solvents and lubricant base stocks. The molecular structure also influences the packing density and orientation of the molecules on the metal surface, which in turn affects the thickness and durability of the protective film.

The performance of hexanoic acid, 3,5,5-trimethyl-, lead salt is also influenced by its interaction with other lubricant additives. For instance, it can act synergistically with sulfur and phosphorus compounds. In such formulations, the lead salt can react with these elements to form lead sulfides and phosphates on the metal surface. These resulting films often exhibit enhanced thermal stability and load-carrying capacity compared to films formed from the lead salt alone. The polarity of the lead carboxylate group facilitates its adsorption onto the metal surface, which is the initial step in the formation of the protective boundary layer.

Additive Chemistry for Friction and Wear Reduction

The role of hexanoic acid, 3,5,5-trimethyl-, lead salt in reducing friction and wear is a direct consequence of the chemical reactions that form the protective boundary film. As a lubricant additive, it falls into the category of anti-wear and extreme pressure (EP) agents. While modern lubricants have increasingly moved towards zinc-based additives like ZDDP (Zinc dialkyldithiophosphate), lead-based compounds have historically been used for their effectiveness under high-pressure conditions. allhdi.com

The chemistry of friction and wear reduction by this lead salt involves the formation of a chemical layer that is more easily sheared than the underlying metal. When subjected to the high pressures and temperatures of asperity contacts, the lead salt decomposes and reacts with the metal surface. This process, often referred to as tribochemical reaction, forms a new surface layer with a lower shear strength. This allows for sliding to occur within this layer rather than at the metal-to-metal interface, which significantly reduces the coefficient of friction and prevents adhesive wear.

The effectiveness of this lead salt as an anti-wear additive is its ability to continuously replenish the protective film as it is worn away. The undecomposed additive present in the bulk lubricant is readily available to react with newly exposed metal surfaces, ensuring that the protective layer is maintained throughout the operation of the machinery. This dynamic process is crucial for long-term wear protection.

| Property | Expected Performance Characteristic |

| Friction Reduction | Significant reduction in the coefficient of friction under boundary lubrication conditions due to the formation of a low-shear-strength tribofilm. |

| Wear Reduction | Excellent anti-wear properties, particularly in preventing adhesive and abrasive wear by forming a protective layer on metal surfaces. |

| Load-Carrying Capacity | High extreme pressure (EP) performance, enabling the lubricant to withstand high loads without catastrophic failure of the lubricating film. |

| Thermal Stability | The boundary film formed is expected to be stable at the high temperatures generated at asperity contacts. |

| Solubility | Good solubility in a wide range of lubricant base oils, facilitated by the branched alkyl structure of the anion. |

Vi. Environmental Behavior and Fate Studies of Lead Carboxylates

Pathways of Biodegradation and Chemical Degradation

The degradation of lead carboxylates in the environment involves both biological and chemical processes that act on the organic and inorganic components of the salt. These processes are influenced by environmental conditions such as the presence of microorganisms, sunlight, water, and oxygen.

The organic moiety of lead carboxylates, the 3,5,5-trimethylhexanoate anion, is the primary target for microbial degradation. Carboxylic acids, in general, are susceptible to microbial breakdown. mdpi.com

Under aerobic conditions , the degradation of the branched-chain fatty acid component is expected to proceed through pathways similar to those observed for other branched-chain alkanes and fatty acids. This typically involves an initial oxidation step, followed by β-oxidation, which sequentially shortens the carbon chain. wikipedia.orgnyu.edu The presence of methyl branches in 3,5,5-trimethylhexanoic acid can influence the rate and pathway of degradation compared to straight-chain fatty acids. nih.gov The initial steps in the degradation of branched-chain amino acids, which lead to similar branched-chain acyl-CoA derivatives, involve transamination and oxidative decarboxylation. researchgate.netresearchgate.net While the specific enzymes and pathways for 3,5,5-trimethylhexanoic acid are not documented, it is plausible that microorganisms in soil and water can mineralize this organic component to carbon dioxide and water over time.

Under anaerobic conditions , the biodegradation of organic compounds, including fatty acids, occurs through different metabolic pathways. mdpi.com The process often involves a consortium of microorganisms where the initial breakdown products from one group of bacteria serve as substrates for the next. frontiersin.org The degradation of long-chain fatty acids under anaerobic conditions is a well-established process in environments like sediments and sludge. Soaps, which are metal salts of fatty acids, have been found to be readily biodegradable under anaerobic conditions. mdpi.com The degradation of aromatic compounds under anaerobic conditions often proceeds via benzoyl-CoA as a central intermediate. frontiersin.org While 3,5,5-trimethylhexanoic acid is aliphatic, its breakdown would likely proceed through fermentation to simpler organic acids, and ultimately to methane (B114726) and carbon dioxide in methanogenic environments.

It is important to note that the lead cation (Pb²⁺) is a toxic heavy metal and can inhibit microbial activity at high concentrations, potentially slowing down the biodegradation of the organic component. nih.gov

Sunlight can induce photochemical reactions that contribute to the degradation of chemical compounds in the environment. For lead carboxylates, photochemical transformation can occur through the absorption of light by the carboxylate group or by the lead-carboxylate complex itself.

Direct photolysis of the carboxylate anion could lead to decarboxylation, generating radical species that would subsequently react with other molecules. However, the environmental significance of this pathway for saturated carboxylates is generally low.

More relevant is the indirect photolysis, where other substances in the environment, such as nitrates or dissolved organic matter, absorb light and produce reactive species like hydroxyl radicals. These radicals can then attack the organic part of the lead carboxylate.

The lead cation itself can influence photochemical processes. Studies on the photolysis of lead iodide (PbI₂) show that it can be photochemically reduced to metallic lead (Pb⁰). mdpi.com While this is a different type of lead compound, it highlights the potential for photo-redox reactions involving lead. The photolysis of lead thiosulfate (B1220275) complexes has also been reported to proceed via dissociation of the sulfur-sulfur bond upon photochemical excitation. researchgate.net For lead carboxylates, it is conceivable that UV radiation could promote the cleavage of the lead-oxygen bond, leading to the formation of lead radicals and carboxylate radicals, which would then undergo further reactions. However, specific studies on the photochemical transformation pathways of lead carboxylates in environmental systems are lacking.

Environmental Transport Phenomena

The transport of lead carboxylates in the environment is largely dictated by their physical and chemical properties, particularly their low water solubility and the strong affinity of lead for soil components.

Due to its nature as a salt with a relatively high molecular weight, Hexanoic acid, 3,5,5-trimethyl-, lead salt is not expected to be volatile, and therefore, significant transport in the air is unlikely. Any atmospheric presence would likely be associated with particulate matter.

In aquatic environments, the low water solubility of long-chain lead carboxylates limits their transport in the dissolved phase. They are more likely to be found associated with suspended solids or to deposit in sediments.

In the soil environment, the mobility of lead carboxylates is expected to be very low. researchtrend.net Lead, in general, is known to be one of the least mobile heavy metals in soil. researchtrend.netagriculturejournals.cz The transport of lead is primarily governed by its interaction with soil particles.

Leaching: Leaching is the process by which soluble components are transported downward through the soil profile with percolating water. Due to the low water solubility of lead carboxylates, their leaching potential is considered to be low under typical environmental pH conditions. mdpi.com However, acidic conditions can increase the solubility of lead compounds and thus enhance their mobility and leaching potential. researchtrend.netmdpi.com

Sorption: Sorption to soil particles is a key process that controls the mobility of lead in the environment. Lead has a high affinity for various soil components, including organic matter, clay minerals, and iron and manganese oxides. epa.gov The primary mechanisms of lead sorption include cation exchange, precipitation, and complexation with organic and inorganic ligands. The lead cation, once dissociated from the carboxylate, will be strongly sorbed to the soil matrix. Studies on lead sorption in various soil types consistently show high sorption capacities. unt.edu

The following table summarizes the key factors influencing the environmental mobility of lead, which are also relevant for lead carboxylates.

| Factor | Influence on Mobility | Description |

| Soil pH | High | Lower pH increases the solubility of lead and competition from H⁺ ions for binding sites, leading to increased mobility. researchtrend.net |

| Organic Matter | Low | High organic matter content provides numerous binding sites for lead, reducing its mobility. epa.gov |

| Clay Content | Low | Clay minerals have a high surface area and cation exchange capacity, which strongly sorb lead. unt.edu |

| Presence of Carbonates | Low | In calcareous soils, lead can precipitate as lead carbonate (PbCO₃), which has low solubility and mobility. researchgate.net |

| Redox Potential | Variable | Under reducing conditions, lead can precipitate as lead sulfide (B99878) (PbS), which is highly insoluble. |

Speciation and Environmental Transformation Products of Lead Carboxylates

Once released into the environment, lead carboxylates will undergo transformation, leading to a variety of other chemical species. The nature of these species will depend on the environmental compartment (soil, water, sediment) and the prevailing physicochemical conditions.

The initial transformation step for lead carboxylates in an aqueous environment is likely to be hydrolysis, leading to the dissociation of the salt into the lead cation (Pb²⁺) and the carboxylate anion (3,5,5-trimethylhexanoate). nih.govmetmuseum.org

The lead cation (Pb²⁺) will then undergo a series of reactions that determine its speciation. In aqueous systems, the speciation of lead is highly dependent on pH. nih.govcost-nectar.eu Under acidic conditions, the free Pb²⁺ ion is the dominant species. As the pH increases, hydrolysis occurs, leading to the formation of various lead-hydroxy complexes such as [Pb(OH)]⁺, [Pb(OH)₂]⁰, and polymeric species. nih.govcost-nectar.eu In the presence of other anions, such as carbonate, sulfate (B86663), and chloride, lead can form insoluble precipitates like lead carbonate (PbCO₃), lead sulfate (PbSO₄), and lead chloride (PbCl₂), which control its environmental concentration. researchgate.net Lead also has a strong affinity for dissolved organic matter, such as humic and fulvic acids, forming stable complexes that can influence its transport and bioavailability. iupac.org

The 3,5,5-trimethylhexanoate anion will be subject to microbial degradation as discussed in section 6.1.1. The likely transformation products would be smaller organic acids as intermediates, and ultimately carbon dioxide and water under aerobic conditions, or methane and carbon dioxide under anaerobic conditions. wikipedia.org

The table below summarizes the expected speciation of lead released from lead carboxylates in different environmental compartments.

| Environmental Compartment | Dominant Lead Species and Transformation Products |

| Acidic Soils/Waters (pH < 6) | Free Pb²⁺ ions, soluble lead complexes with organic matter. |

| Neutral to Alkaline Soils/Waters (pH > 6) | PbCO₃, Pb(OH)₂, lead adsorbed to clay and organic matter. researchgate.net |

| Anoxic Sediments | PbS (lead sulfide). |

Structure-Activity Relationships in Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSARs) are predictive models derived from applying statistical methods to datasets of chemical properties. nih.gov These models are instrumental in forecasting the environmental fate of organic compounds. nih.gov The fundamental principle of QSAR is that the properties of a chemical, including its behavior in the environment, are a direct function of its molecular structure. By analyzing the relationships between structural descriptors and environmental parameters for a range of chemicals, it is possible to estimate the behavior of compounds for which experimental data is not available. nih.gov

For lead carboxylates, key structural features that influence their environmental fate include the nature of the carboxylic acid ligand, particularly the length and branching of the alkyl chain. These structural elements can significantly impact properties such as water solubility, adsorption to soil and sediment, and biodegradability.

Influence of Alkyl Chain Branching on Biodegradation:

A significant body of research indicates that the degree of branching in the alkyl side chains of organic compounds can have a substantial impact on their biodegradability. nih.govresearchgate.net Generally, increased branching tends to hinder microbial degradation. This is often attributed to steric hindrance, where the bulky branched structure impedes the enzymatic activity of microorganisms that would otherwise break down the molecule. researchgate.net

In the context of "Hexanoic acid, 3,5,5-trimethyl-, lead salt," the carboxylic acid component, 3,5,5-trimethylhexanoic acid, is a highly branched structure. This high degree of branching is a critical factor in predicting its environmental persistence. Studies on other branched organic acids, such as certain naphthenic acids, have demonstrated that the more branched isomers are more resistant to biodegradation compared to their linear counterparts. nih.govresearchgate.net For instance, research on aromatic alkanoic acid isomers showed that the least branched isomer was completely metabolized within 49 days, while the more branched isomers were only partially transformed. nih.govresearchgate.net

The following interactive table summarizes findings from a study on the biodegradation of differently branched maleate-based plasticizers, which serves as an analogue to understand the potential effect of branching on the degradation of lead carboxylates.

| Compound Structure | Branching | Biodegradation Rate |

| Linear Alkyl Chain | Unbranched | Higher |

| Branched Alkyl Chain (e.g., 2-ethylhexyl) | Branched | Significantly Slower/Inhibited |

This table illustrates the general principle that linear alkyl chains are more readily biodegraded than their branched counterparts, a key consideration for predicting the environmental fate of Hexanoic acid, 3,5,5-trimethyl-, lead salt.

Predictive Models for Environmental Fate:

Various computational models are employed to predict the environmental distribution and persistence of chemicals. mdpi.comrsc.org These models integrate data on a compound's physical and chemical properties, which are often estimated using QSARs, with information about the environmental compartments (e.g., air, water, soil, sediment). nih.govrsc.org For a substance like Hexanoic acid, 3,5,5-trimethyl-, lead salt, these models would consider factors such as:

Octanol-Water Partition Coefficient (Kow): This parameter, which can be estimated based on molecular structure, indicates a chemical's tendency to partition between organic matter (like in soil and sediment) and water. The branched alkyl nature of 3,5,5-trimethylhexanoic acid would influence this value.

Soil Adsorption Coefficient (Koc): Related to Kow, this value predicts the extent to which a substance will adsorb to soil organic carbon.

Biodegradation Rate: As discussed, the high degree of branching in the 3,5,5-trimethylhexyl group strongly suggests a slow biodegradation rate. nih.govresearchgate.netresearchgate.net

The table below presents a hypothetical structure-activity relationship analysis for predicting the environmental fate of different lead carboxylates based on the structure of the carboxylate ligand.

| Carboxylate Ligand Structure | Key Structural Feature | Predicted Environmental Behavior |

| Linear (e.g., n-hexanoic acid) | Straight alkyl chain | More likely to biodegrade; lower potential for persistence. |

| Moderately Branched (e.g., 2-ethylhexanoic acid) | Single branch point | Slower biodegradation compared to linear analogues; moderate persistence. |

| Highly Branched (e.g., 3,5,5-trimethylhexanoic acid) | Multiple branch points | Significantly inhibited biodegradation; higher potential for persistence. |

This table provides a qualitative prediction of the environmental behavior of lead carboxylates based on the branching of the alkyl chain, highlighting the expected higher persistence of Hexanoic acid, 3,5,5-trimethyl-, lead salt.

Vii. Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are indispensable for separating the lead salt from other components in a mixture, allowing for its accurate quantification. The choice of technique depends on the volatility and polarity of the analyte and the nature of the sample matrix.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, metal carboxylates like the lead salt of 3,5,5-trimethylhexanoic acid are generally non-volatile. Therefore, a derivatization step is essential to convert the analyte into a more volatile form suitable for GC analysis.

Derivatization: A common approach for the analysis of metal soaps is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to silylate both free fatty acids and their metal salts. This process replaces the metal cation with a trimethylsilyl (B98337) (TMS) group, forming a volatile TMS ester of 3,5,5-trimethylhexanoic acid that can be readily analyzed by GC-MS. This method allows for the qualitative and quantitative analysis of the carboxylate portion of the molecule.

Instrumentation and Findings: A typical GC-MS system for this analysis would consist of a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane) and a mass spectrometer for detection. The mass spectrometer provides fragmentation patterns that are characteristic of the derivatized 3,5,5-trimethylhexanoic acid, allowing for unambiguous identification. The quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Research on the GC-MS analysis of metal soaps has shown that this derivatization approach is effective for a range of metal carboxylates, including those of lead.

Interactive Data Table: Typical GC-MS Parameters for Derivatized 3,5,5-trimethylhexanoic acid

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-500 |

| Derivatizing Agent | BSTFA with 1% TMCS |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds. While direct analysis of the intact lead salt by HPLC can be challenging, reversed-phase HPLC (RP-HPLC) is a common method for the separation and quantification of the free 3,5,5-trimethylhexanoic acid after liberation from the salt, or for the analysis of other metal carboxylates.

Methodology: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. For the analysis of the carboxylate, the lead salt would first be treated with a strong acid to protonate the carboxylate to the free fatty acid. The resulting 3,5,5-trimethylhexanoic acid can then be separated on a C18 column using a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid remains in its protonated form. Detection can be achieved using a UV detector if the carboxylate is derivatized with a UV-absorbing tag, or more universally with a mass spectrometer (LC-MS).

Research Findings: Studies on the HPLC analysis of fatty acids have demonstrated the effectiveness of RP-HPLC for their separation. The retention time of 3,5,5-trimethylhexanoic acid would be dependent on its hydrophobicity, which is influenced by its branched structure. The use of LC-MS provides high sensitivity and selectivity, allowing for the determination of the molecular weight of the free acid.

Ion chromatography (IC) is a powerful technique for the determination of ionic species. In the context of hexanoic acid, 3,5,5-trimethyl-, lead salt, IC can be employed to determine the concentration of the lead(II) cation after separation from the carboxylate anion.

Methodology: For the analysis of Pb(II), a cation-exchange column is used. The sample containing the lead salt is introduced into the IC system, and the Pb(II) ions are separated from other cations based on their interaction with the stationary phase. The mobile phase is typically an acidic solution to elute the metal ions. Post-column reaction with a colorimetric agent, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR), can be used to form a colored complex with the lead ions, which is then detected by a UV-Vis detector. Alternatively, conductivity detection or coupling with a mass spectrometer (IC-MS) can be used.

Research Findings: Ion chromatography has been successfully applied for the determination of lead in various samples. The technique offers good sensitivity and is relatively free from interferences from the organic part of the molecule when analyzing for the metal cation.

Spectroscopic Identification and Quantification

Spectroscopic techniques provide detailed information about the molecular structure and chemical bonding within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. For organolead compounds, both ¹³C and ²⁰⁷Pb NMR are particularly informative.

Solid-State NMR: Solid-state NMR (ssNMR) is especially useful for characterizing lead carboxylates, which are often solids with low solubility. High-resolution solid-state ¹³C NMR spectra can provide information about the conformation and packing of the 3,5,5-trimethylhexanoate chains. ²⁰⁷Pb ssNMR is highly sensitive to the local coordination environment of the lead nucleus. The chemical shift and the chemical shift anisotropy (CSA) of the ²⁰⁷Pb nucleus are influenced by the number and type of atoms bonded to the lead, as well as the coordination geometry.

Advanced Pulse Sequences: Advanced pulse sequences, such as cross-polarization magic-angle spinning (CP/MAS) for ¹³C NMR, enhance the signal of the carbon nuclei. For ²⁰⁷Pb NMR, techniques like spin-temperature alternation (STA) and wideband uniform rate smooth truncation Carr-Purcell-Meiboom-Gill (WURST-CPMG) are used to acquire distortion-free spectra and to accurately determine the chemical shift tensor.

Research Findings: Studies on lead carboxylates have shown that ²⁰⁷Pb NMR chemical shifts are highly sensitive to the coordination environment of the lead ion. researchgate.netmontclair.edu Different coordination modes (e.g., hemidirected vs. holodirected) result in distinct ²⁰⁷Pb chemical shifts and CSA parameters. This allows for the detailed characterization of the lead's local environment in the solid state.

Interactive Data Table: Representative ²⁰⁷Pb NMR Parameters for Lead Carboxylates

| Compound Type | Isotropic Chemical Shift (δiso) / ppm | Span (Ω) / ppm | Skew (κ) |

| Lead(II) carboxylate (hemidirected) | ~ -1000 to -1500 | ~ 2000 to 3000 | ~ 0.5 to 0.8 |

| Lead(II) carboxylate (holodirected) | ~ -2000 to -2500 | ~ 500 to 1000 | ~ 0.1 to 0.3 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Analysis of Lead Carboxylates: In the FTIR spectrum of a metal carboxylate, the most informative region is typically between 1700 and 1400 cm⁻¹. The position of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group provides insight into its coordination mode with the metal ion. For the free 3,5,5-trimethylhexanoic acid, the C=O stretch of the carboxylic acid group appears around 1710 cm⁻¹. Upon formation of the lead salt, this band is replaced by the asymmetric and symmetric carboxylate stretches.

Interpretation of Spectra: The difference in wavenumber (Δν) between the asymmetric and symmetric stretching vibrations can be used to infer the coordination mode of the carboxylate group.

Ionic or unidentate coordination: A larger Δν value is observed.

Bidentate chelating coordination: A smaller Δν value is observed.

Bidentate bridging coordination: An intermediate Δν value is observed.

Research Findings: FTIR studies of various metal carboxylates have established the correlation between the carboxylate stretching frequencies and the coordination mode. For lead(II) carboxylates, the spectra can reveal whether the 3,5,5-trimethylhexanoate group acts as a monodentate, bidentate, or bridging ligand, providing valuable structural information. rsc.orgmdpi.com

Interactive Data Table: Characteristic FTIR Frequencies for Carboxylate Coordination Modes

| Coordination Mode | νas(COO⁻) / cm⁻¹ | νs(COO⁻) / cm⁻¹ | Δν (νas - νs) / cm⁻¹ |

| Ionic (e.g., Sodium salt) | ~1580 | ~1420 | ~160 |

| Unidentate | ~1650-1590 | ~1420-1380 | >200 |

| Bidentate Chelating | ~1550-1520 | ~1450-1400 | <150 |

| Bidentate Bridging | ~1580-1540 | ~1440-1400 | ~140-200 |

Electrochemical Methods for Lead Ion Determination

The quantification and characterization of the lead component in "Hexanoic acid, 3,5,5-trimethyl-, lead salt" relies on the precise determination of lead ions (Pb²⁺) in solution. Electrochemical methods are particularly well-suited for this purpose, offering high sensitivity, selectivity, and the potential for on-site analysis. researchgate.netrsc.org These techniques measure the electrical signals (such as current or potential) generated by chemical reactions at an electrode surface, which are directly related to the concentration of the target analyte, in this case, Pb²⁺. rsc.orgnih.gov

The primary electrochemical techniques for lead ion determination include voltammetry and potentiometry. mdpi.com For the analysis of an organometallic compound like Hexanoic acid, 3,5,5-trimethyl-, lead salt, a sample preparation step is typically required to dissociate the lead ions from the organic acid, often by digestion in an acidic medium, before electrochemical analysis can be performed. core.ac.ukacs.org

Voltammetric Methods

Voltammetry involves applying a controlled potential to an electrode and measuring the resulting current. Anodic Stripping Voltammetry (ASV) is one of the most sensitive and widely used voltammetric techniques for trace metal analysis, including lead. abechem.commnstate.eduasdlib.org

The ASV process consists of two main steps:

Deposition Step: A negative potential is applied to a working electrode (such as a mercury film or bismuth film electrode) for a set period. This reduces the Pb²⁺ ions from the solution and pre-concentrates them as lead metal (Pb⁰) onto the electrode surface. mnstate.edu The solution is stirred during this step to maximize the amount of analyte deposited. mnstate.edu

Stripping Step: The potential is then scanned in the positive direction. At a specific potential characteristic of lead, the deposited metal is oxidized (stripped) back into the solution as Pb²⁺, generating a current peak. mnstate.edu The height or area of this peak is directly proportional to the concentration of lead in the sample. mnstate.edu

The choice of working electrode is crucial for the performance of ASV. While mercury-film electrodes have been traditionally used, there is a significant shift towards more environmentally friendly alternatives like bismuth-film electrodes (BFEs). abechem.comnih.gov Bismuth exhibits a favorable performance comparable to mercury, forming alloys with heavy metals like lead, which enhances sensitivity. nih.govresearchgate.net Various substrates are used for these films, including glassy carbon and screen-printed electrodes. nih.govnih.gov

Recent research focuses on modifying electrode surfaces with nanomaterials to further enhance sensitivity and selectivity. researchgate.netacs.org Materials such as carbon nanotubes, graphene, and metal nanoparticles increase the electrode's surface area and improve its conductive properties, leading to lower detection limits. researchgate.netresearchgate.net

Potentiometric Methods

Potentiometry measures the potential difference between two electrodes (an ion-selective electrode and a reference electrode) at near-zero current. mdpi.commdpi.com The core component in this method is the Ion-Selective Electrode (ISE), which is designed to respond specifically to the activity of a particular ion, in this case, Pb²⁺. mdpi.com

A lead-selective ISE typically contains a membrane embedded with a specific ionophore—a compound that selectively binds to Pb²⁺ ions. isca.me This selective binding at the membrane-solution interface generates a potential that is logarithmically proportional to the concentration of lead ions in the sample, as described by the Nernst equation. mdpi.com

ISEs offer several advantages, including simplicity, low cost, and a wide measurement range. e3s-conferences.orgseibold-wasser.com They are generally unaffected by sample color or turbidity. seibold-wasser.com Innovations in ISE technology, such as the development of solid-contact electrodes and the incorporation of novel ionophores and nanomaterials, have led to improved performance, including lower detection limits and enhanced stability. mdpi.come3s-conferences.org For instance, some modern sensors report detection limits as low as 10⁻¹⁰ M. mdpi.com

| Technique | Working Electrode / Sensor Type | Typical Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Anodic Stripping Voltammetry (ASV) | Bismuth-Film Electrode (BFE) | 48.3–233 μg L⁻¹ | 11.5 μg L⁻¹ | nih.gov |

| Anodic Stripping Voltammetry (ASV) | Nanosized Hydroxyapatite/Ionophore Modified Electrode | 5.0 nM–0.8 μM | 1.0 nM | acs.org |

| Differential Pulse Anodic Stripping Voltammetry (DPASV) | CQDs@ZIF-8 Modified Electrode | 1 nM–1 μM | 0.04 nM | mdpi.com |

| Differential Pulse Voltammetry (DPV) | Biochar/TiO₂ Nanoparticles Modified Electrode | 1 pM–10 μM | 0.6268 pM | mdpi.com |

| Square Wave Adsorptive Stripping Voltammetry (SWASV) | Cork–Graphite Composite Electrode | Not Specified | 0.3 μM | nih.gov |

| Potentiometry (ISE) | Solid-Contact Electrode with Ionic Liquid | 10⁻⁶–10⁻² M | 6.3 x 10⁻⁷ M | e3s-conferences.orgresearchgate.net |

| Potentiometry (ISE) | Commercial Electrode (Metrohm 6.0502.170) | 10⁻⁶–10⁻¹ M | 10⁻⁶ M | mdpi.com |

Viii. Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of lead carboxylates. These calculations focus on the distribution of electrons within the molecule and the energies of its molecular orbitals.

The reactivity of lead(II) compounds is significantly influenced by the presence of a stereochemically active 6s² lone pair of electrons. rsc.orgresearchgate.net Quantum chemical calculations can determine the extent to which this lone pair influences the geometry and the electronic landscape of the molecule. For "Hexanoic acid, 3,5,5-trimethyl-, lead salt," these calculations would model the interaction between the lead(II) ion and the carboxylate group of the 3,5,5-trimethylhexanoate ligand.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the complex.

Partial Atomic Charges: These calculations reveal the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The lead atom is expected to be a primary electrophilic center, while the carboxylate oxygen atoms are nucleophilic.

Electron Density Maps: These visualize the probability of finding an electron in different regions of the molecule, offering insights into the nature of the chemical bonds, particularly the ionic versus covalent character of the lead-oxygen bond.